molecular formula C10H15N7O B11060379 N,N-diethyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine

N,N-diethyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11060379
M. Wt: 249.27 g/mol
InChI Key: RXHOKHIRTHNVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with diethylamino groups and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with diethylamine under controlled conditions.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the triazine and oxadiazole intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazine or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-diethyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, in the context of neurodegenerative diseases, it may act by modulating neurotransmitter systems such as acetylcholine, gamma-aminobutyric acid (GABA), and glutamic acid . The compound may enhance cholinergic activity, which is associated with cognitive function, thereby exhibiting potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H15N7O

Molecular Weight

249.27 g/mol

IUPAC Name

2-N,2-N-diethyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H15N7O/c1-4-17(5-2)10-14-7(13-9(11)15-10)8-12-6(3)18-16-8/h4-5H2,1-3H3,(H2,11,13,14,15)

InChI Key

RXHOKHIRTHNVSM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)C2=NOC(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.